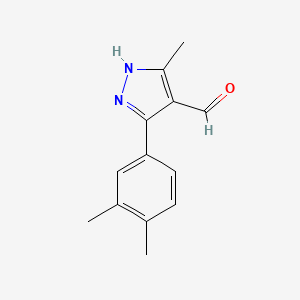
3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring substituted with a dimethylphenyl group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in an alkaline medium, often using solvents like ethanol or methanol . The process involves the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 5-position.
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde.
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-methanol: Reduced form of the aldehyde.
Uniqueness
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the dimethylphenyl group and the carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Biologische Aktivität
3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with a 3,4-dimethylphenyl substituent and an aldehyde functional group, which contribute to its unique properties and potential applications in medicinal chemistry.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.26 g/mol
- Melting Point : 121.0 - 125.0 °C
- Appearance : Pale beige to light beige solid
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research on similar pyrazole compounds has shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect in enhancing anticancer efficacy .
Antifungal Activity
In vitro studies have demonstrated that pyrazole derivatives exhibit antifungal properties. Compounds structurally related to this compound have shown moderate to excellent inhibition against various phytopathogenic fungi, indicating potential agricultural applications .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects, with some derivatives exhibiting significant inhibition of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | Contains an oxo group | Potentially different reactivity; anticancer activity noted |
| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Contains a bromine atom | Enhanced interactions; antifungal activity observed |
| 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-one | Different position of methyl group | Variability in biological activity; potential as anti-inflammatory agent |
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-11(6-9(8)2)13-12(7-16)10(3)14-15-13/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
DKRGQWLIRQAHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















